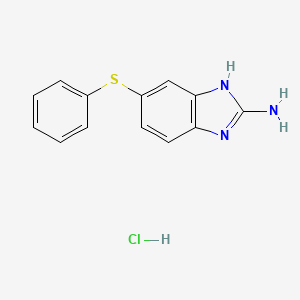
Fenbendazole amine hydrochloride
描述
Fenbendazole amine hydrochloride is a compound with the molecular formula C13H12ClN3S . It is also known by other names such as 5-Phenylthio-2-aminobenzimidazole hydrochloride . The molecular weight of this compound is 277.77 g/mol .
Synthesis Analysis
A synthetic method of fenbendazole involves several steps . The process starts with a condensation reaction between 5-chloro-2-nitroaniline and an aqueous solution of thiophenol sodium in a mixed solution of n-propanol and water to obtain 5-thiophenyl-2-nitroaniline . This is then subjected to a reduction reaction under the catalysis of Raney nickel to generate 4-thiophenyl o-phenylenediamine . Finally, a cyclization reaction between 4-thiophenyl o-phenylenediamine and N-(trichloromethyl) methyl carbamate yields fenbendazole .Molecular Structure Analysis
The molecular structure of Fenbendazole amine hydrochloride includes a benzimidazole ring substituted with an amine and a phenylthio group . The IUPAC name for this compound is 6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride .Chemical Reactions Analysis
Fenbendazole, the parent compound of Fenbendazole amine hydrochloride, has been found to interact with β-tubulin, leading to the disruption of microtubule formation . This disruption inhibits the polymerization of tubulin dimers in cells of parasites, causing their death .Physical And Chemical Properties Analysis
Fenbendazole amine hydrochloride has a molecular weight of 277.77 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 277.0440463 g/mol . The topological polar surface area of the compound is 80 Ų .科学研究应用
Raman Spectral Analysis
- Fenbendazole has been studied for its potential as an anticancer drug, due to mechanisms similar to many anticancer drugs and its cost-effectiveness. Advanced methods like Raman spectroscopy have been used to analyze its molecular properties. This approach offers a simpler, cost-effective alternative to traditional chemical methods like liquid chromatography (Lian et al., 2019).
Interaction with Nanoparticles
- The interaction of fenbendazole with gold nanoparticles has been studied, revealing insights into its chemical adsorption properties. This research is significant for understanding fenbendazole's structure and enhancing its applications in fields like nanotechnology and pharmacology (Lian et al., 2021).
Environmental Impact on Non-Target Organisms
- Fenbendazole's impact on non-target organisms like plants has been a subject of study. Research on the model plant Arabidopsis thaliana showed that fenbendazole and its metabolites significantly affect gene and protein expression, indicating its influence on ecological systems (Syslová et al., 2019).
Ecotoxicity in Aquatic Organisms
- The environmental ecotoxicity of fenbendazole has been evaluated, with studies showing its negative impact on various aquatic organisms. This is crucial for understanding the ecological consequences of fenbendazole contamination in aquatic ecosystems (Wagil et al., 2014).
Pharmaceutical Formulation and Bioavailability
- Research has focused on improving the bioavailability and therapeutic efficacy of fenbendazole through innovative pharmaceutical formulations. For instance, Soluplus® polymeric micelles have been designed to enhance its solubility and reduce toxicity (Jin et al., 2020).
Potential as an Anticancer Drug
- Fenbendazole's potential as an anticancer drug has been explored due to its mechanisms overlapping with other anticancer agents. Studies on mouse mammary tumor cells, for instance, have investigated its cytotoxic and antitumor effects (Duan et al., 2013).
Antiviral Properties
- Recent studies have also suggested that fenbendazole may possess antiviral properties, such as inhibiting the productive infection of bovine herpesvirus 1 in cell cultures, indicating its potential as a pluripotent drug (Chang & Zhu, 2020).
未来方向
Recent studies have shown that fenbendazole has potential anti-cancer properties . It has been found to affect the bone marrow and the immune system . Moreover, unexpected results in tumor models during facility treatment with fenbendazole have prompted preclinical and clinical studies of the potential roles of benzimidazoles in cancer . These findings suggest that fenbendazole could be repurposed for cancer treatment in the future .
属性
IUPAC Name |
6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSPKSYMRODIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbendazole-amine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




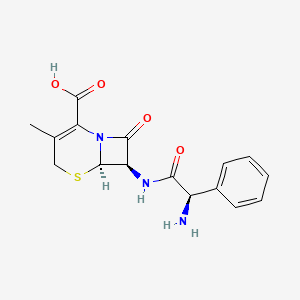

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
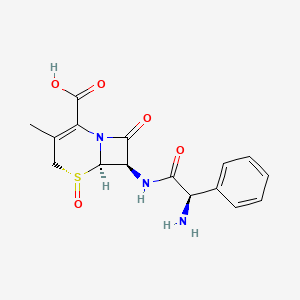
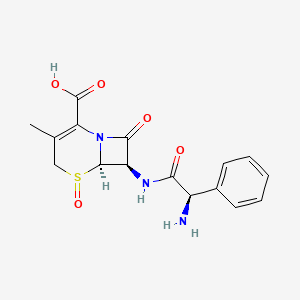
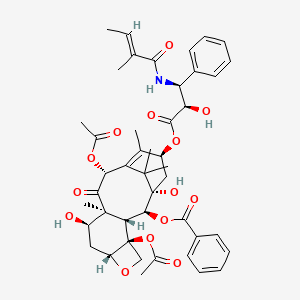

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
